

An In-depth Technical Guide to the iMAC2 Compound

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Compound of Interest

Compound Name: iMAC2

Cat. No.: B560272

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This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the **iMAC2** compound, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). **iMAC2**, chemically identified as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride, has emerged as a significant research tool for studying the intrinsic apoptotic pathway.^[1] This document details its physicochemical characteristics, outlines experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway and experimental workflow diagrams.

Chemical Properties and Structure

iMAC2 is a synthetic small molecule belonging to the dibromocarbazole piperazine class of compounds.^[1] Its chemical structure is characterized by a central carbazole ring system with bromine substitutions at the 3 and 6 positions, and a fluorinated propyl-piperazine side chain at the 9 position.^[1]

Chemical Structure:

- IUPAC Name: 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride^{[1][2]}
- SMILES: C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F^[3]

- InChI: InChI=1S/C19H20Br2FN3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24/h1-4,9-10,15,23H,5-8,11-12H2[3]

Quantitative Data Summary

The following tables summarize the key physicochemical and biological properties of **iMAC2**.

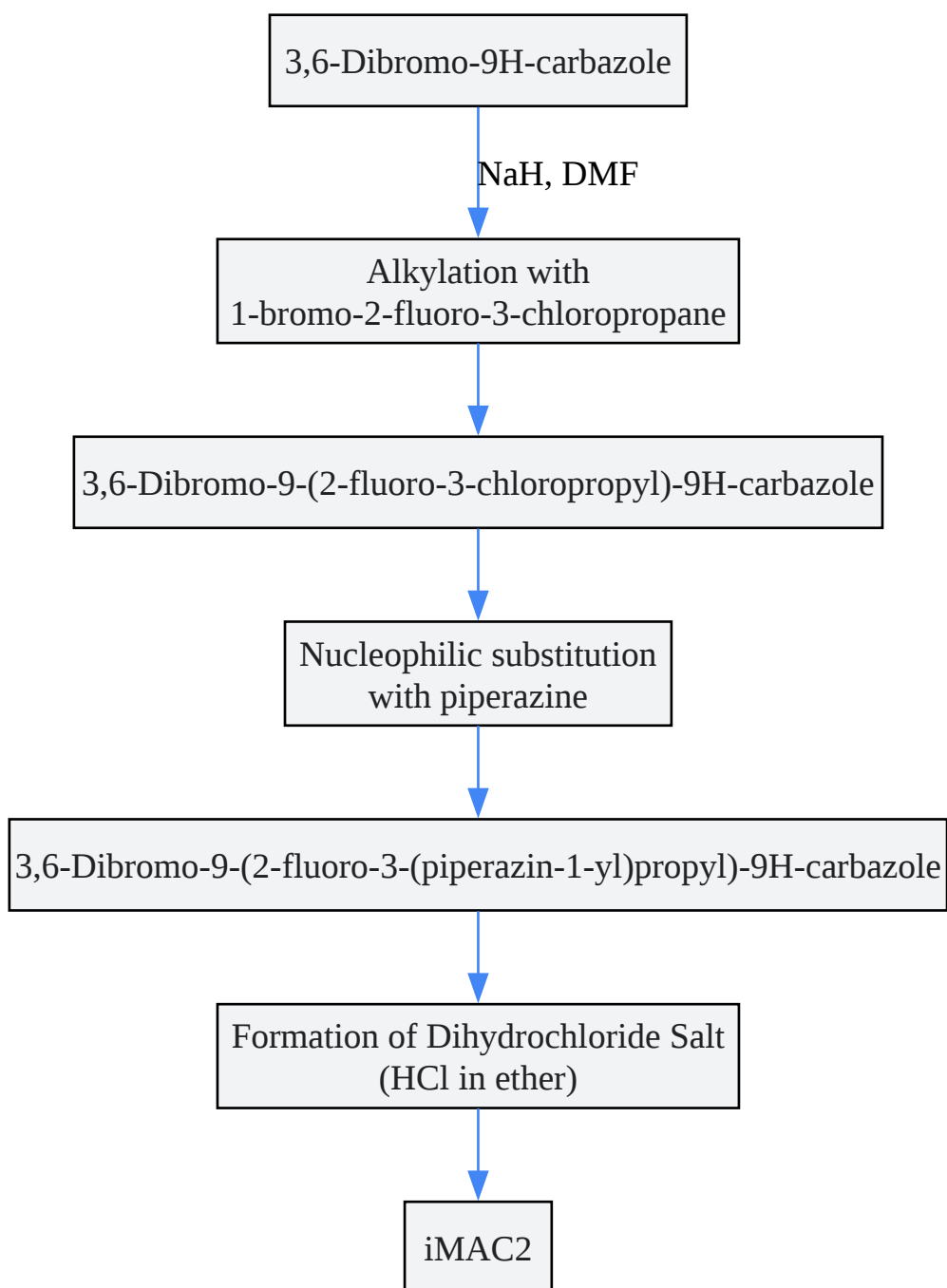
Property	Value	Reference
Chemical Name	3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride	[1][2]
CAS Number	335166-00-2	[1][2]
Molecular Formula	C ₁₉ H ₂₀ Br ₂ FN ₃ ·2HCl	[1][2]
Molecular Weight	542.11 g/mol	[1][2]
Appearance	Solid	[1]
Purity	≥98%	[1][2]
Solubility	Soluble to 5 mM in DMSO	[1][2]

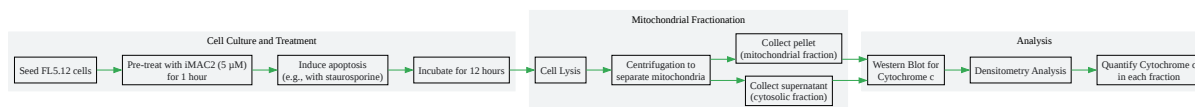
Biological Parameter	Value	Reference
IC ₅₀ (MAC inhibition)	28 nM	[2][4]
IC ₅₀ (cytochrome c release)	0.68 μM	[2]
LD ₅₀	15000 nM	[4]

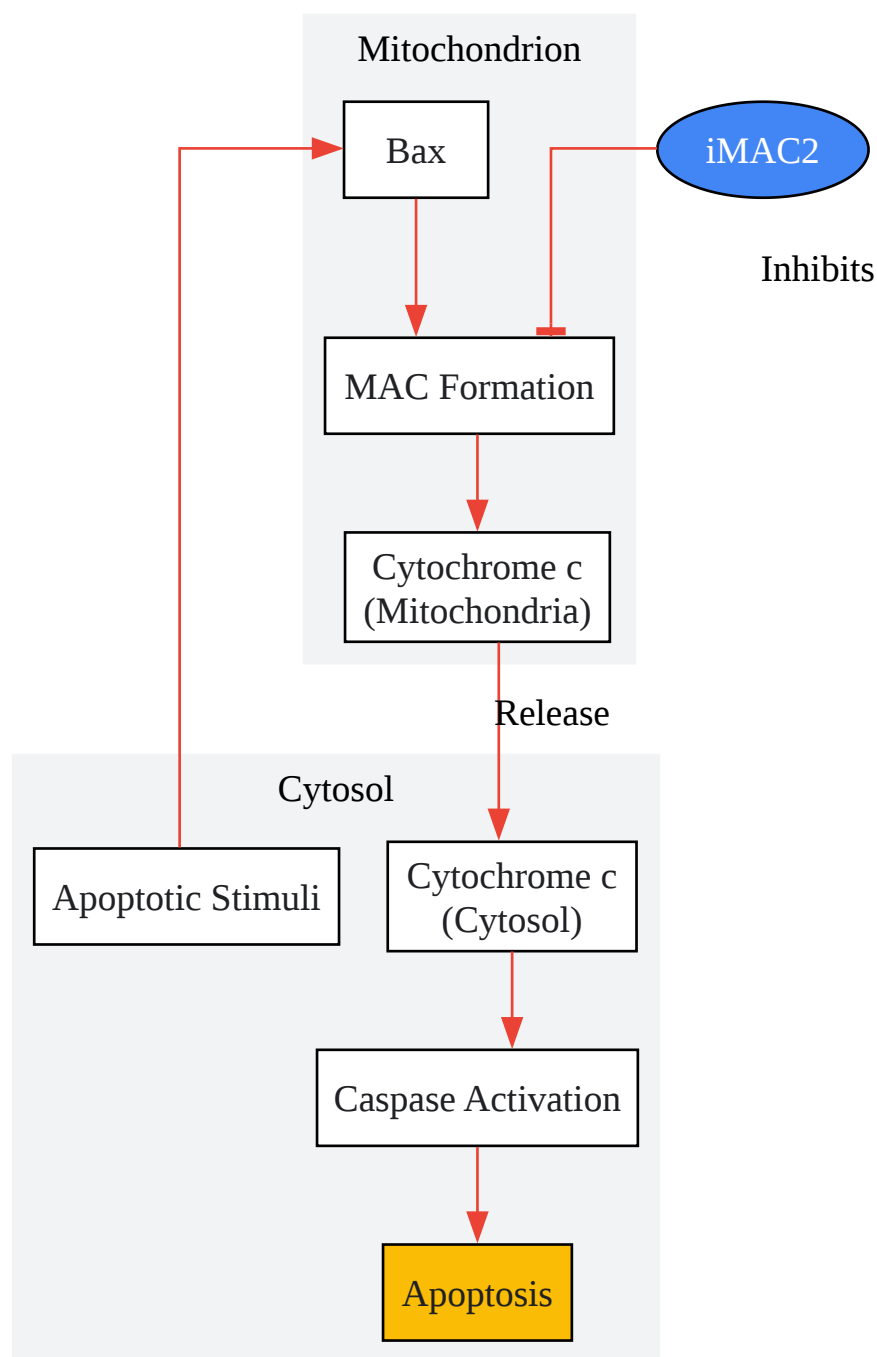
Experimental Protocols

1. Chemical Synthesis of **iMAC2**

The synthesis of 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride (**iMAC2**) is a multi-step process.[1] A representative synthetic scheme is outlined below.







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